

# Ro 90-7501 Stability and Storage Data

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## Compound Focus: Ro 90-7501

CAS No.: 293762-45-5

Cat. No.: S541726

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For quick reference, the key stability and storage information for **Ro 90-7501** is summarized in the table below.

Property	Specification / Condition
Physical Form	Brown to green solid powder [1]
Purity	≥98% [1]
Short-Term Storage	Room temperature (stable at ambient temperature for a few days during ordinary shipping) [1]
Long-Term Storage (Powder)	-20°C for 3 years or 4°C for 2 years [1]
Long-Term Storage (Solution)	-80°C for 6 months or -20°C for 1 month [1]
Molecular Weight	340.39 g/mol [1]
CAS Number	293762-45-5 [1]

## Solubility and In Vivo Formulation

**Ro 90-7501** has limited solubility in water and requires specific solvents for experimental use [1].

Solvent System	Solubility / Preparation Method
DMSO (In Vitro)	~41.67 mg/mL (~122.42 mM) [1]
Formulation 1 (In Vivo)	2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. Add co-solvents sequentially with sonication [1].
Formulation 2 (In Vivo)	≥ 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline). Add co-solvents sequentially [1].

## Troubleshooting Common Issues

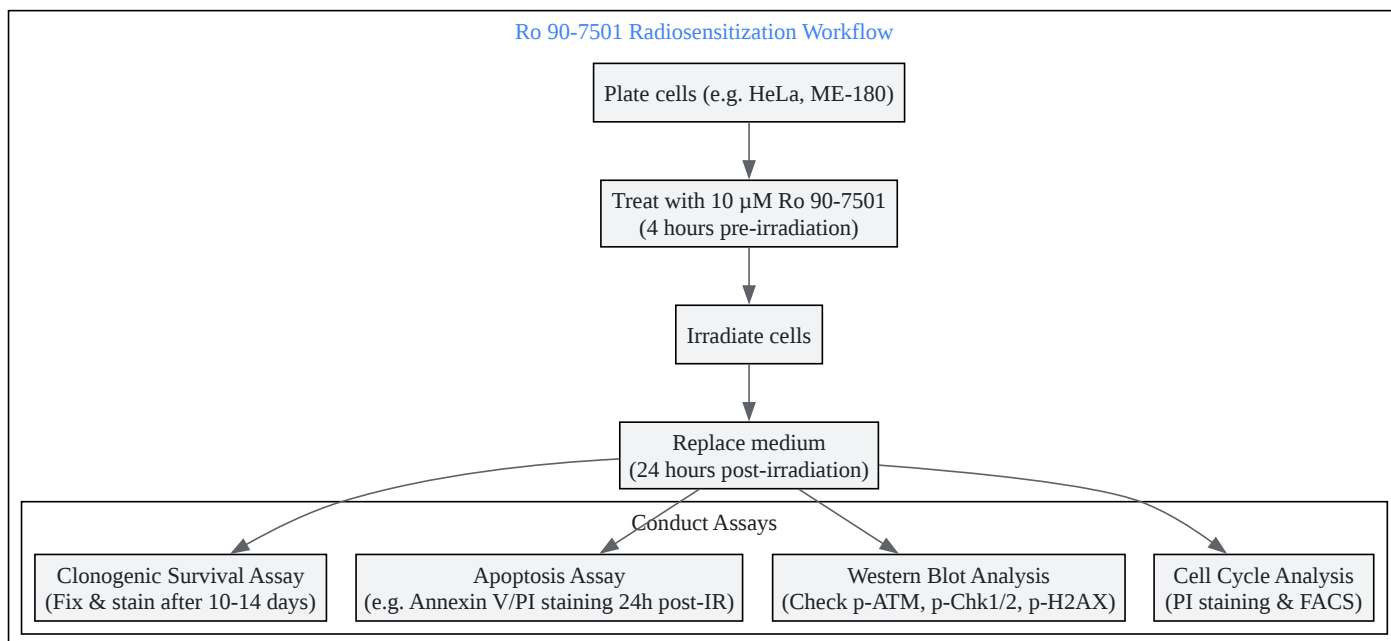
Here are solutions to frequently encountered problems:

- Problem: Precipitate forms in the solution
  - Solution: This is likely due to improper solvent mixing. Always prepare stock solutions and in vivo formulations by adding co-solvents **sequentially from left to right, and one by one**, as listed in the solubility section. Using freshly prepared in vivo formulations is recommended for optimal results [1].
- Problem: Unexpected cytotoxicity or lack of biological activity
  - Solution: Verify the storage condition and age of your stock solution. For long-term stability, store the powder at **-20°C** and freshly prepared stock solutions in DMSO at **-80°C**. Avoid repeated freeze-thaw cycles by aliquoting the stock solution [1]. Furthermore, confirm the concentration and purity of your batch.
- Problem: Inconsistent results in DNA damage response experiments
  - Solution: Adhere strictly to the experimental protocols cited in the literature. For instance, when investigating its role as a radiosensitizer, a common method is to treat cells with 10 μM **Ro 90-7501** for 4 hours prior to irradiation [2]. Ensure consistency in treatment timing and concentration across replicates.

## Experimental Protocols

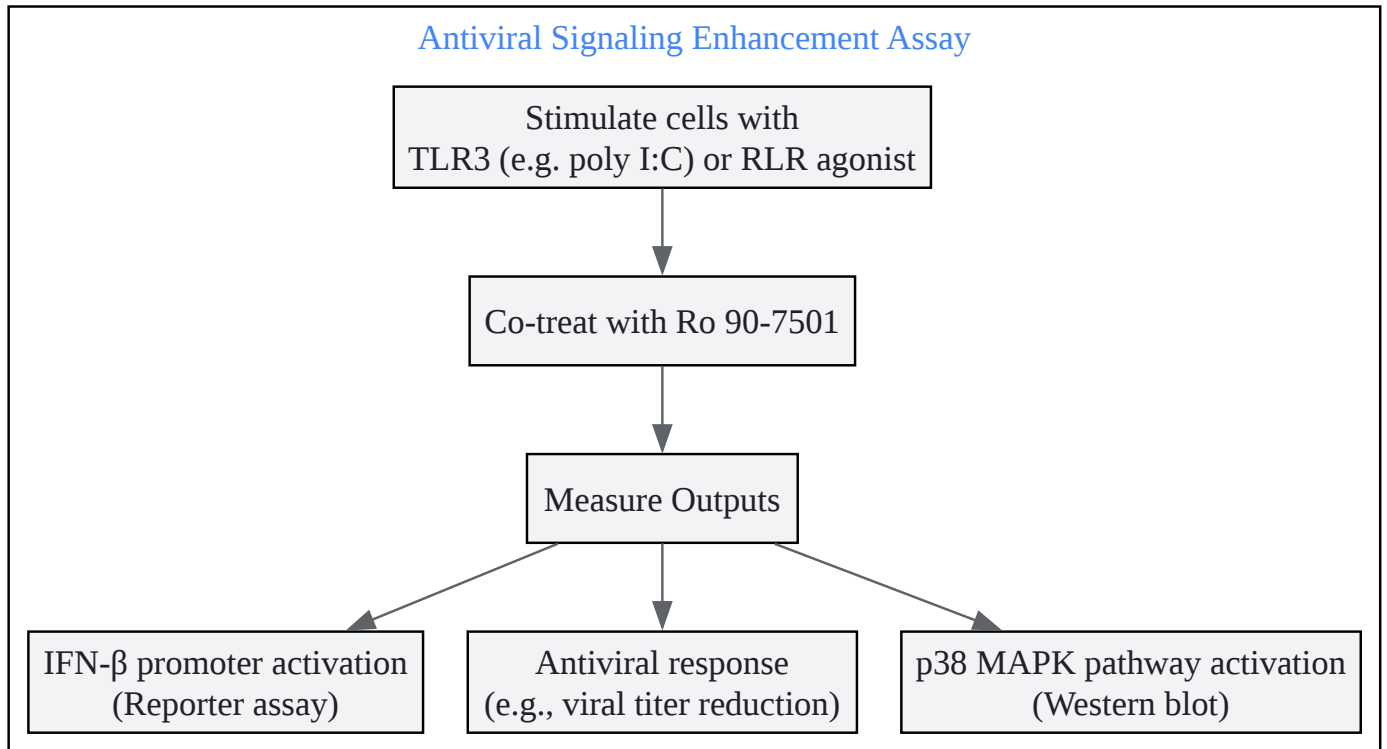
**Ro 90-7501** is a multi-functional compound. Below are detailed methodologies for key applications cited in research.

**1. Protocol: Investigating Ro 90-7501 as a Radiosensitizer [2]** This protocol outlines the method used to demonstrate that **Ro 90-7501** inhibits ATM phosphorylation and sensitizes cervical cancer cells to radiation.



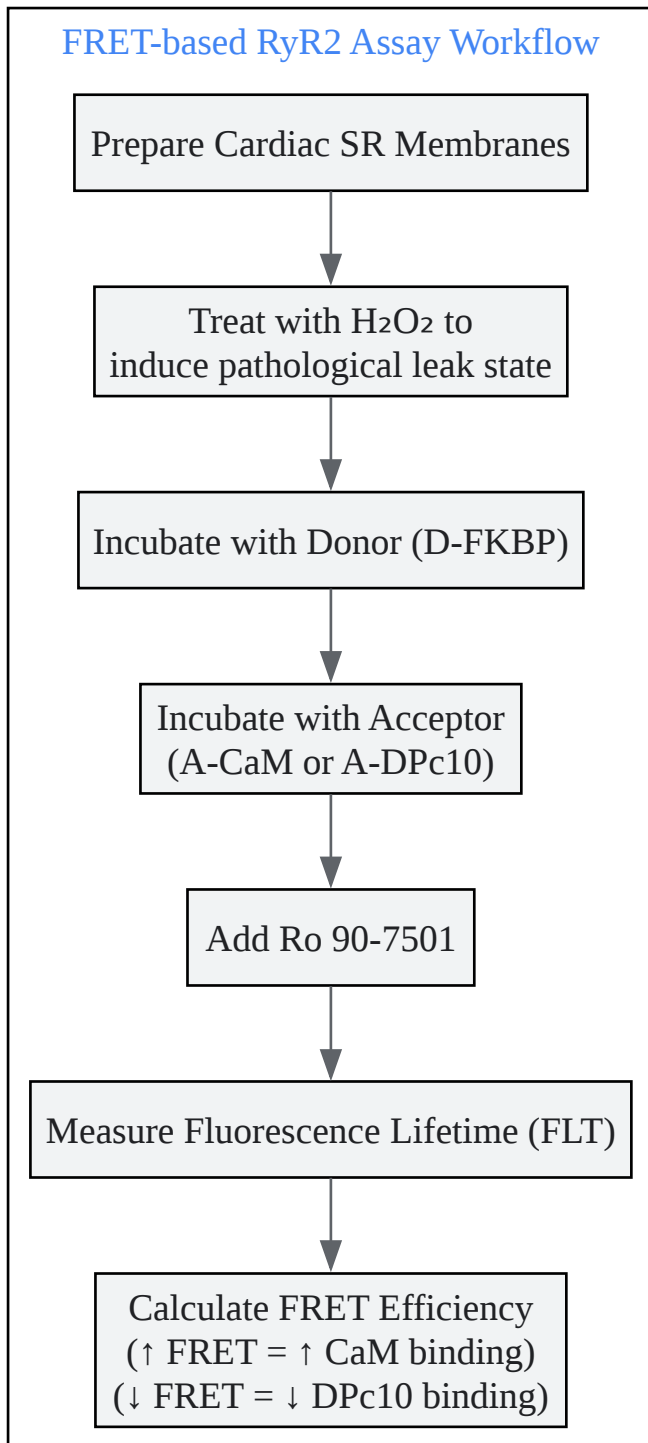
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**2. Protocol: Using Ro 90-7501 in Antiviral Research [3]** This protocol is based on studies showing **Ro 90-7501** enhances the antiviral response by promoting IFN- $\beta$  production.



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**3. Protocol: Targeting RyR2 Calcium Channels [4]** This protocol describes a high-throughput screening method using FRET to identify **Ro 90-7501** as a modulator of the RyR2 channel.



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## Key Mechanisms of Action

**Ro 90-7501** is a pluripotent compound with several documented biological activities:

- **DNA Damage Response:** It acts as a radiosensitizer by inhibiting the phosphorylation of ATM kinase and its downstream targets (Chk1, Chk2, H2AX) in response to radiation, thereby impairing the DNA repair machinery [2] [5].
- **Antiviral Activity:** It functions as an agonist for RIG-I-like receptors (RLRs), enhancing the antiviral response induced by TLR3 and RLR agonists. It selectively promotes IFN- $\beta$  gene expression without equally enhancing pro-inflammatory cytokines, likely via activation of the p38 MAPK pathway [1] [3].
- **Amyloid Inhibition:** It was initially identified as an inhibitor of amyloid- $\beta$ 42 (A $\beta$ 42) fibril assembly, reducing A $\beta$ 42-induced cytotoxicity with an EC<sub>50</sub> of 2  $\mu$ M [1].
- **RyR2 Channel Modulation:** It was identified in a screen to reduce pathological calcium leak through the RyR2 channel in cardiac muscle, a target for heart failure and arrhythmia. It increases binding of calmodulin (CaM) to RyR2 while decreasing binding of the DPc10 peptide, indicating a stabilization of the channel [4].

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## References

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